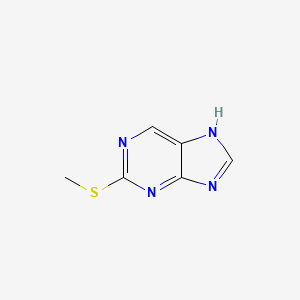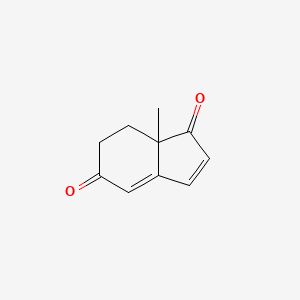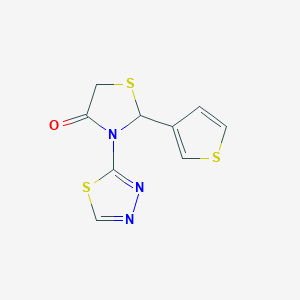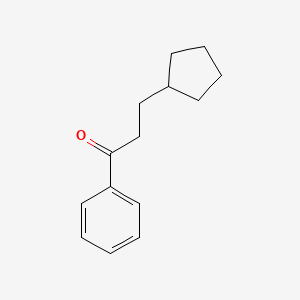
5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-carboxaldehyde: is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom, a pyrrolidinylsulfonyl group, and a carboxaldehyde group attached to the indole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-carboxaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative, followed by the introduction of the pyrrolidinylsulfonyl group through nucleophilic substitution. The final step involves the formylation of the indole ring to introduce the carboxaldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxaldehyde group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products:
Oxidation: Formation of 5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-carboxylic acid.
Reduction: Formation of 5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its indole core, which is a common motif in many biologically active molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The presence of the sulfonyl group can enhance the compound’s solubility and bioavailability.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity allows for the modification of its structure to produce a wide range of products.
作用機序
The mechanism of action of 5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-carboxaldehyde involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The bromine atom and the sulfonyl group can further modulate these interactions by affecting the compound’s binding affinity and specificity.
類似化合物との比較
- 5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-carboxamide
- 5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-methanol
Comparison: Compared to its carboxamide and methanol derivatives, 5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-carboxaldehyde has a unique reactivity due to the presence of the carboxaldehyde group. This allows for a wider range of chemical transformations and applications. The carboxamide derivative may have enhanced stability, while the methanol derivative may have different solubility properties.
特性
CAS番号 |
918142-89-9 |
|---|---|
分子式 |
C13H13BrN2O3S |
分子量 |
357.22 g/mol |
IUPAC名 |
5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C13H13BrN2O3S/c14-9-3-4-11-10(7-9)13(12(8-17)15-11)20(18,19)16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6H2 |
InChIキー |
YVVLFEKBZMAJRW-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N,N-diethyl-2,2-dioxo-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-e]oxathiin-4-amine](/img/structure/B14000363.png)


![2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one](/img/structure/B14000369.png)

![N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide](/img/structure/B14000371.png)
![Phenylmethyl N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-N-(3-oxobutyl)carbamate](/img/structure/B14000375.png)

